4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Description
4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate is a tert-butoxycarbonyl (Boc)-protected amino acid derivative. Structurally, it features a pentanoic acid backbone with a methyl branch at the 4th carbon and a Boc-protected amino group at the 2nd position. The hydrate form indicates the presence of water molecules in its crystalline structure, enhancing its stability under specific conditions .
Properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQEIOTRWJXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Reaction Mechanism and Reagents
The Boc group is introduced via nucleophilic attack of the leucine amino group on Boc₂O, facilitated by a base such as triethylamine (Et₃N) or sodium hydroxide (NaOH). The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of Boc₂O. A representative stoichiometry uses 1.1 equivalents of Boc₂O and 2 equivalents of Et₃N relative to leucine.
Procedure and Conditions
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Dissolution : DL-leucine (20 mmol) is suspended in DCM (40 mL) under nitrogen.
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Base Addition : Et₃N (44 mmol) is added dropwise at 0°C to minimize exothermic side reactions.
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Boc₂O Addition : Boc₂O (22 mmol) is introduced slowly, and the mixture is stirred at room temperature for 4–6 hours.
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Work-Up : The solvent is evaporated under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with 1M HCl (to remove excess base) and brine, then dried over Na₂SO₄.
Yield and Purity
This method typically yields 70–85% crude product. Purification via recrystallization (ethyl acetate/petroleum ether, 1:2 v/v) enhances purity to >98%, with the hydrate form crystallizing upon exposure to ambient moisture.
Aqueous-Acetone Solvent Method for Enhanced Efficiency
A patent-published approach (CN1793110A) demonstrates improved yields by employing a water-acetone solvent system, optimizing solubility and reaction kinetics.
Solvent Composition and Role
Optimized Protocol
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Mixing : DL-leucine (20 mmol) is dissolved in acetone (40 mL) and water (4 mL).
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Base and Boc₂O Addition : Et₃N (44 mmol) and Boc₂O (22 mmol) are added at 0–25°C.
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Reaction Time : Stirring for 0.5–4 hours at 25°C achieves >90% conversion, as monitored by TLC.
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Isolation : After acetone removal, the aqueous layer is acidified to pH 2–3 with HCl, prompting precipitation. Extraction with ethyl acetate and crystallization as above yields 85–93% Boc-DL-leucine monohydrate.
Table 1: Comparative Reaction Conditions and Yields
| Method | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Classical | DCM/THF | Et₃N | 25 | 6 | 70–85 |
| Aqueous-Acetone | Acetone-H₂O | Et₃N | 25 | 4 | 85–93 |
| Alternative | t-BuOH-H₂O | NaOH | 20 | 3 | 65–75 |
Alternative Solvent Systems and Their Impact
Organic Syntheses protocols highlight solvent versatility, with tert-butyl alcohol (t-BuOH)-water and dioxane-water systems offering distinct advantages.
tert-Butyl Alcohol-Water System
Dioxane-Water System
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Use Case : Preferred for heat-sensitive derivatives.
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Limitation : Lower yield (60–70%) due to slower reaction kinetics.
Critical Factors in Hydrate Formation
The hydrate form crystallizes under specific conditions:
Table 2: Hydrate Stabilization Conditions
| Condition | Hydrate Stability | Notes |
|---|---|---|
| High H₂O Content | High | Drives crystallization |
| Low Temp (0–5°C) | Moderate | Slows dehydration |
| Ambient Humidity | Variable | Requires controlled drying |
Industrial-Scale Adaptations and Challenges
Cost-Efficiency Measures
Chemical Reactions Analysis
Amide Bond Formation
This compound serves as a key intermediate in peptide coupling reactions. Its Boc-protected amino group and carboxylic acid functionality enable selective activation for nucleophilic substitution.
Reaction Example:
Coupling with HATU/DIPEA
The carboxylic acid group undergoes activation using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) to form an active ester intermediate. This reacts with amines (e.g., amino acid esters) to yield peptide bonds .
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HATU, DIPEA, DCM, 0°C → RT, 12h | Boc-Leu-Xaa (Xaa = amino acid residue) | 85–92% |
Mechanism :
- Activation of carboxylate via HATU/DIPEA to form an O-acylisourea intermediate.
- Nucleophilic attack by the amine to form the amide bond.
Deprotection of Boc Group
The Boc group is cleaved under acidic conditions to generate the free amine, a critical step in solid-phase peptide synthesis (SPPS).
Reaction Example:
Acidolysis with HCl/Dioxane
Treatment with 4M HCl in dioxane removes the Boc group without hydrolyzing the peptide backbone .
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 4M HCl in dioxane, 0°C → RT, 2h | 4-Methyl-2-aminopentanoic acid | >95% |
Mechanism :
- Protonation of the tert-butyl carbonate oxygen.
- Fragmentation to release CO₂ and tert-butanol, yielding the free amine.
Ester Hydrolysis
The compound’s methyl ester derivatives (if present) can undergo hydrolysis to regenerate the carboxylic acid functionality.
Reaction Example:
Alkaline Hydrolysis
Methyl esters are saponified using NaOH in aqueous THF .
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, THF/H₂O (3:1), 50°C, 6h | 4-Methyl-2-Boc-aminopentanoic acid | 90% |
Mechanism :
- Nucleophilic attack by hydroxide ion on the ester carbonyl.
- Cleavage of the ester bond to form carboxylate, followed by acidification.
Side Reactions and Stability
Scientific Research Applications
Pharmaceutical Applications
1.1 Peptide Synthesis
One of the primary applications of 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid; hydrate is in the synthesis of peptides. The compound serves as a protecting group for amino acids during peptide synthesis. The Boc (tert-butoxycarbonyl) group is widely used to protect the amine functionality of amino acids, allowing for selective reactions without interference from the amino group.
Case Study: Synthesis of Peptides
In a study focused on synthesizing cyclic peptides, Boc-D-Leucine was utilized to protect the amino group during solid-phase peptide synthesis. The study demonstrated that the Boc protection allowed for efficient coupling reactions while maintaining high purity in the final peptide product .
Biochemical Research
2.1 Enzyme Inhibition Studies
Research has indicated that derivatives of 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid can act as enzyme inhibitors. These compounds are studied for their potential to inhibit specific enzymes involved in metabolic pathways.
Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
A recent investigation into DPP-IV inhibitors highlighted the effectiveness of Boc-D-Leucine derivatives in modulating enzyme activity, which is crucial for managing diabetes. The results showed that these compounds could significantly reduce DPP-IV activity, thereby increasing incretin levels and improving glucose metabolism in diabetic models .
Material Science
3.1 Polymer Chemistry
The compound has also found applications in polymer chemistry, specifically in the development of biodegradable polymers. The incorporation of Boc-D-Leucine into polymer matrices enhances their mechanical properties and biodegradability.
Case Study: Biodegradable Polymers
Research involving the copolymerization of Boc-D-Leucine with other monomers demonstrated improved mechanical strength and degradation rates compared to traditional polymers. This application is particularly relevant in developing eco-friendly materials for packaging and biomedical applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions to reveal the free amino group, allowing the peptide to function as intended.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₂₁NO₄·H₂O (anhydrous base: C₁₁H₂₁NO₄)
- Molecular Weight : 249.3 g/mol (hydrated form) .
- Appearance : White to yellow solid .
- Applications : Primarily used in peptide synthesis as a protected intermediate to prevent unwanted side reactions during coupling steps .
The compound is synthesized via Boc-protection of the corresponding amino acid (e.g., leucine or its enantiomer) using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
Structural and Physical Properties
The compound is compared with structurally related Boc-protected amino acids and derivatives (Table 1).
Table 1: Comparative Analysis of Key Attributes
*Inferred from hydration properties.
Key Observations :
Hydration Effects: The hydrate form of the target compound increases its molecular weight compared to anhydrous analogs (e.g., Boc-5-aminovaleric acid) and may enhance aqueous solubility .
Side-Chain Variability : Substitutions at the 4th carbon (e.g., methyl in leucine vs. branched chain in isoleucine) influence steric bulk and reactivity in peptide synthesis .
Chemical Stability and Reactivity
- Stability : Boc-protected compounds are generally stable under acidic conditions but cleaved by trifluoroacetic acid (TFA) . The hydrate form may exhibit reduced hygroscopicity compared to anhydrous forms.
- Incompatibilities: All Boc-protected compounds decompose upon exposure to strong oxidizers, releasing hazardous gases (e.g., NOₓ, CO) .
Biological Activity
4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid; hydrate, commonly referred to as Boc-Leu-OH, is a derivative of leucine that serves as an important building block in peptide synthesis. Its unique structure and properties make it relevant in various biological contexts, particularly in the development of pharmaceuticals and biotechnological applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H23NO5 |
| Molecular Weight | 231.29 g/mol |
| CAS Number | 201740-80-9 |
| Melting Point | 85-87 °C |
| Solubility | Not specified |
The biological activity of Boc-Leu-OH is primarily attributed to its role as a substrate in enzymatic reactions and its involvement in protein synthesis. As a protected amino acid, it can be incorporated into peptides via solid-phase peptide synthesis, allowing for the creation of biologically active compounds.
- Enzyme Substrate : Boc-Leu-OH can act as a substrate for various enzymes, including proteases and transferases, facilitating biochemical reactions essential for cellular function.
- Peptide Synthesis : The compound's protective group (Boc) allows for selective reactions during peptide synthesis, enhancing the yield and purity of desired products.
- Cellular Uptake : Research indicates that amino acids can influence proton transport mechanisms within cells. The uptake of Boc-Leu-OH may involve co-transport with protons, which is crucial for maintaining cellular pH and metabolic functions .
Case Studies
- Peptide Therapeutics : A study demonstrated that peptides synthesized using Boc-Leu-OH exhibited enhanced stability and bioactivity compared to unprotected analogs. These peptides showed promising results in inhibiting specific enzymes linked to disease pathways .
- Drug Delivery Systems : Research has explored the use of Boc-Leu-OH in formulating drug delivery systems that utilize its amino acid properties to enhance the solubility and bioavailability of poorly soluble drugs .
- Cancer Research : Investigations into peptide analogs derived from Boc-Leu-OH have revealed potential anti-cancer properties, particularly through mechanisms involving apoptosis induction in malignant cells .
Toxicological Profile
The toxicological data for Boc-Leu-OH remains limited; however, general safety data suggest that it is stable under recommended storage conditions and does not exhibit acute toxicity in standard assays. Further studies are needed to fully characterize its safety profile in biological systems.
Q & A
Q. What are the recommended handling procedures to minimize exposure risks during experimental work with this compound?
- Methodological Answer: Use NIOSH/MSHA or EN 149-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Ensure mechanical ventilation and safety showers/eye wash stations are accessible. Avoid skin contact by wearing lab coats and removing contaminated clothing immediately . For spills, use inert absorbents and dispose of waste via incineration with afterburners .
Q. How should the compound be stored to maintain stability in laboratory settings?
Q. What analytical techniques are suitable for confirming the structural identity of this compound?
- Methodological Answer: Employ -NMR and -NMR to verify the tert-butyloxycarbonyl (Boc) group and pentanoic acid backbone. Use X-ray crystallography (as demonstrated for analogous sulfonamido derivatives) to resolve stereochemistry . Mass spectrometry (HRMS) can confirm molecular weight (e.g., ~233.26 g/mol for anhydrous form) .
Advanced Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to minimize side reactions?
- Methodological Answer: Use DCC (dicyclohexylcarbodiimide) for efficient coupling of Boc-protected intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quench unreacted reagents with trifluoroacetic acid. Purify via column chromatography (gradient elution) or recrystallization in methanol/water mixtures . For scale-up, replace pyridine with less toxic bases like triethylamine .
Q. What experimental strategies can resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer: Conduct controlled pH stability studies (pH 2–12) using buffer solutions. Analyze degradation products via HPLC-MS to identify hydrolysis pathways (e.g., Boc group cleavage). Compare kinetic stability at 25°C vs. 4°C to assess temperature dependence .
Q. How can environmental risks be assessed given the lack of ecotoxicological data for this compound?
Q. What methodologies are recommended for studying interactions between this compound and biological macromolecules?
- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with proteins (e.g., serum albumin). For enzyme inhibition studies, employ fluorogenic substrates and monitor activity via kinetic assays (e.g., NADH depletion in dehydrogenase systems) .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported melting points or solubility profiles?
- Methodological Answer: Re-measure using differential scanning calorimetry (DSC) for melting points and dynamic light scattering (DLS) for solubility. Cross-validate with pure solvents (e.g., DMSO, ethanol) and document hydration state (anhydrous vs. hydrate forms) .
Q. What steps can mitigate variability in biological assay results involving this compound?
- Methodological Answer: Standardize assay protocols (e.g., cell line passage number, serum-free media) and include internal controls (e.g., known inhibitors). Pre-treat compound stocks with Chelex resin to remove trace metal contaminants that may alter activity .
Safety & Compliance
Q. Q. What personal protective equipment (PPE) is critical for handling this compound during in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
